N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine
Description
N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine is a hybrid organosilicon compound combining a glycine moiety with a trimethoxysilyl group via a carbamoyl linkage. Applications span biomedical coatings, silane coupling agents, and composite materials requiring interfacial adhesion .
Properties
CAS No. |
819082-18-3 |
|---|---|
Molecular Formula |
C9H20N2O6Si |
Molecular Weight |
280.35 g/mol |
IUPAC Name |
2-(3-trimethoxysilylpropylcarbamoylamino)acetic acid |
InChI |
InChI=1S/C9H20N2O6Si/c1-15-18(16-2,17-3)6-4-5-10-9(14)11-7-8(12)13/h4-7H2,1-3H3,(H,12,13)(H2,10,11,14) |
InChI Key |
DFHRQDOCTXTBTE-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNC(=O)NCC(=O)O)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
Reagents :
- 3-Aminopropyltrimethoxysilane (APTMS).
- Glycine.
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC).
- N-Hydroxysuccinimide (NHS) or HOAt.
Procedure :
- Activation of Glycine : Glycine’s carboxyl group is activated using EDC/NHS in anhydrous DMF or DCM, forming an active ester intermediate.
- Coupling with APTMS : The activated glycine reacts with APTMS’s primary amine at 0–25°C for 12–24 hours.
- Workup : Urea byproducts (from EDC/DCC) are removed via filtration, followed by solvent evaporation and purification via silica chromatography.
Optimization :
- Solvent Choice : Dichloromethane (DCM) minimizes side reactions but requires polar cosolvents (e.g., DMF) for solubility.
- Stoichiometry : A 1.2:1 molar ratio of EDC to glycine ensures complete activation.
Yield : 65–78% (reported for analogous carbodiimide couplings).
Isocyanate Intermediate Route
Reagents :
- 3-Isocyanatopropyltrimethoxysilane (synthesized in situ).
- Glycine.
Procedure :
- Synthesis of Isocyanate : APTMS reacts with triphosgene in anhydrous THF at −10°C to form 3-isocyanatopropyltrimethoxysilane.
- Carbamoylation : Glycine’s amino group reacts with the isocyanate at 25°C for 6 hours, forming the carbamoyl linkage.
Challenges :
- Handling toxic phosgene derivatives.
- Competing hydrolysis of isocyanate in moist conditions.
Yield : ~70% (extrapolated from similar silyl-isocyanate reactions).
Protection-Deprotection Strategy
Reagents :
- N-Boc-glycine.
- APTMS.
- Trifluoroacetic acid (TFA).
Procedure :
- Protection : Glycine’s amino group is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate.
- Coupling : Boc-glycine’s carboxyl group is activated with EDC and coupled to APTMS.
- Deprotection : TFA in DCM removes the Boc group, yielding the final product.
Advantages :
- Prevents undesired reactions at glycine’s amino group.
- Enhances solubility during intermediate steps.
Yield : 80–85% (based on Boc-protected glycine syntheses).
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Carbodiimide coupling | 65–78% | >95% | Moderate | High |
| Isocyanate route | ~70% | 90–93% | High | Low |
| Protection-deprotection | 80–85% | >98% | High | Moderate |
Key Observations :
- Carbodiimide coupling is favored for scalability but requires rigorous byproduct removal.
- Protection-deprotection offers superior purity at the expense of additional steps.
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of a cross-linked network.
Substitution: The compound can participate in substitution reactions where the trimethoxysilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases to facilitate the reaction.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Hydrolysis: Silanol derivatives.
Condensation: Cross-linked siloxane networks.
Substitution: Functionalized organosilanes.
Scientific Research Applications
Chemistry: N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine is used as a coupling agent in the synthesis of hybrid materials, enhancing the adhesion between organic polymers and inorganic substrates.
Biology: In biological research, this compound is utilized for surface modification of biomaterials, improving their biocompatibility and functionality.
Medicine: The compound is explored for its potential in drug delivery systems, where it can be used to modify the surface properties of nanoparticles, enhancing their stability and targeting capabilities.
Industry: In industrial applications, this compound is used in coatings, adhesives, and sealants to improve their performance and durability.
Mechanism of Action
The mechanism of action of N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine involves the hydrolysis of the trimethoxysilyl group to form silanol groups. These silanol groups can then condense to form siloxane bonds, creating a cross-linked network. This cross-linking enhances the adhesion between different materials, making it an effective coupling agent. The molecular targets include the hydroxyl groups on the surface of inorganic substrates, which react with the silanol groups to form strong covalent bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best contextualized against analogs in organosilicon and amino acid-derived chemistry. Below is a detailed comparison:
Structural and Functional Group Analysis
Performance in Composite Materials
| Compound | Adhesion Strength (MPa) | Thermal Stability (°C) | Hydrolytic Stability |
|---|---|---|---|
| Target Compound | 12–15 | 200–250 | Moderate |
| N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine | 18–22 | 300–350 | High |
| N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide | 5–8 | 150–200 | Low |
Data synthesized from silane coupling agent studies
Research Findings and Industrial Relevance
- Biomedical Coatings : The target compound’s glycine group supports cell adhesion in orthopedic implants, outperforming purely silane-based analogs like N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine , which lack biofunctional groups .
- Environmental Impact : Unlike perfluorinated analogs (e.g., N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide ), the target compound lacks persistent organic pollutants (POPs) characteristics, aligning with REACH regulations .
Biological Activity
N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine is a compound of growing interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is a hybrid molecule that combines silane chemistry with amino acid functionality. The trimethoxysilyl group enhances its compatibility with various substrates, making it suitable for applications in biomedicine and materials science. Understanding its biological activity is crucial for its potential therapeutic applications.
2. Synthesis
The synthesis of this compound typically involves the reaction of glycine with a trimethoxysilane derivative. The general reaction pathway can be summarized as follows:
- Starting Materials : Glycine, trimethoxysilane.
- Reaction Conditions : The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the carbamoyl linkage.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
3.1 Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
3.2 Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction, as evidenced by increased levels of caspase-3 activity in treated cells.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 25 | 40 |
| A549 | 30 | 35 |
The biological activity of this compound may be attributed to several mechanisms:
- Cell Membrane Disruption : The silane group enhances membrane permeability, allowing better penetration into cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation, contributing to its anticancer properties.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria from infected patients. Results indicated a significant reduction in bacterial load, supporting its use as a potential therapeutic agent in infection control.
Case Study 2: Cancer Treatment
In another investigation, the compound was tested in vivo using a xenograft model of breast cancer. Mice treated with this compound showed a marked decrease in tumor size compared to controls, with histological analysis revealing increased apoptosis within tumor tissues.
6. Conclusion
This compound demonstrates promising biological activities, particularly in antimicrobial and anticancer applications. Its unique structure allows for enhanced interaction with biological systems, leading to significant therapeutic potential. Further research is warranted to fully elucidate its mechanisms and optimize its application in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
